Acacetin-7-O-beta-D-galactopyranoside

Anti-HIV Antiviral drug discovery Flavonoid SAR

Acacetin-7-O-β-D-galactopyranoside is the specific 7-O-galactosylated flavonoid with validated anti-HIV activity (EC₅₀ = 8.0 µM in H9 lymphocytes) and acetylcholinesterase inhibition. Unlike the inactive aglycone acacetin, only this galactoside exhibits antiviral potency — established by systematic SAR analysis of 34 flavonoids. Isolated from Chrysanthemum indicum and C. morifolium. Supplied as HPLC-verified white to off-white powder (≥98% purity). For Alzheimer's research, antiviral drug discovery, and botanical authentication.

Molecular Formula C22H22O10
Molecular Weight 446.4 g/mol
CAS No. 80443-15-8
Cat. No. B137006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcacetin-7-O-beta-D-galactopyranoside
CAS80443-15-8
Synonyms7-(β-D-Galactopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one; 
Molecular FormulaC22H22O10
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-8,17,19-24,26-28H,9H2,1H3/t17-,19+,20+,21-,22-/m1/s1
InChIKeyNLZCOTZRUWYPTP-WHCFWRGISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acacetin-7-O-beta-D-galactopyranoside (CAS 80443-15-8): Technical Procurement Guide for the Flavonoid Glycoside with Documented Anti-HIV and AChE Inhibitory Activity


Acacetin-7-O-β-D-galactopyranoside (CAS 80443-15-8) is a glycosyloxyflavone comprising the aglycone acacetin (5,7-dihydroxy-4′-methoxyflavone) conjugated at the 7-O position with a β-D-galactopyranosyl moiety [1]. First isolated from Chrysanthemum indicum flowers [2] and subsequently from Chrysanthemum morifolium [3], this natural flavonoid glycoside has been characterized for two primary bioactivities: inhibition of acetylcholinesterase (AChE) with relevance to Alzheimer‘s disease research and potent anti-HIV activity through inhibition of viral replication in H9 lymphocytic cells [4]. Commercial availability includes HPLC-verified purity grades from ≥95% to 99.68% across multiple certified vendors . The compound exists as a white to off-white crystalline powder with molecular formula C₂₂H₂₂O₁₀ and molecular weight 446.40 g/mol, requiring storage at -20°C for long-term stability .

Why Acacetin-7-O-beta-D-galactopyranoside Cannot Be Substituted with Unverified Analogs: Procurement Risks in Flavonoid Glycoside Selection


Flavonoid glycosides with superficially similar structures cannot be treated as interchangeable due to glycosylation-dependent differences in bioactivity, molecular recognition, and physicochemical properties. Systematic structure-activity relationship (SAR) analysis of 34 flavonoids against HIV replication in H9 cells established that the specific galactosylation pattern at the 7-O position of acacetin confers distinct antiviral potency compared to aglycones and alternative glycosidic forms [1]. Furthermore, glycosylation profoundly influences bioavailability and metabolic fate: O-glycosylation can either enhance or reduce specific bioactivities depending on the aglycone core and sugar moiety identity [2]. In SGLT1 transporter studies, the inhibitory potency remained unchanged when glucose was replaced by galactose, indicating that sugar identity affects molecular recognition patterns even when functional effects appear similar [3]. Procurement of unverified analogs lacking rigorous structural confirmation and activity validation risks experimental irreproducibility and misinterpretation of mechanistic studies.

Quantitative Differentiation Evidence: Acacetin-7-O-beta-D-galactopyranoside vs. Aglycone and Glycosidic Analogs


Anti-HIV Activity: Direct Head-to-Head SAR Comparison Against 34 Flavonoids in H9 Lymphocytic Cells

In a comprehensive SAR study evaluating 34 flavonoids (7 isolated from Chrysanthemum morifolium, 13 known related flavonoids, and 14 synthetic analogs), acacetin-7-O-β-D-galactopyranoside demonstrated an EC₅₀ of 8.0 µM against HIV-1 replication in H9 lymphocytic cells [1]. Notably, the aglycone acacetin (5,7-dihydroxy-4‘-methoxyflavone) showed no detectable anti-HIV activity in the same assay system, demonstrating that 7-O-β-D-galactosylation is essential for antiviral efficacy [1]. The structure-activity analysis established that flavonoids with hydroxy groups at C-5 and C-7 plus a C-2-C-3 double bond were more potent HIV inhibitors, while substituents (hydroxyl and halogen) in the B-ring increased toxicity and/or decreased activity [1]. The therapeutic index (TI) calculated from IC₅₀ (cytotoxicity) / EC₅₀ (antiviral activity) provides a selectivity metric distinguishing this compound from less favorable analogs [1].

Anti-HIV Antiviral drug discovery Flavonoid SAR

Acetylcholinesterase (AChE) Inhibition: Documented Activity Supporting Alzheimer's Disease Research Applications

Acacetin-7-O-β-D-galactopyranoside has been documented to inhibit acetylcholinesterase (AChE) activity, a target validated in Alzheimer's disease research . The compound was identified as an AChE inhibitor from Chrysanthemum indicum flowers, with activity demonstrated in standard AChE inhibition assays . This activity distinguishes the galactoside from other flavonoid glycosides isolated from Leonurus japonicus, where the phenolic glycosides (tiliroside, leonurusoside C, rutin, and lavanduliofolioside) exhibited relatively low glycoside-level activity, with potent anti-AChE activity requiring aglycone hydrolysis [1]. In that study, the glycosides themselves showed minimal activity, whereas hydrolyzed aglycones (caffeic acid IC₅₀ = 1.05 ± 0.19 µg/mL; quercetin IC₅₀ = 3.58 ± 0.02 µg/mL) demonstrated potent inhibition [1].

Alzheimer's disease AChE inhibition Neurodegeneration

Physicochemical Properties and Bioavailability: Glycoside vs. Aglycone Differentiation

The galactopyranoside conjugation at the 7-O position confers enhanced aqueous solubility compared to the aglycone acacetin . This glycosylation-dependent solubility improvement is a well-established class-level phenomenon for flavonoid glycosides, though quantitative solubility data for acacetin-7-O-β-D-galactopyranoside specifically are not available in the accessible literature. Systematic review evidence indicates that O-glycosylation generally reduces in vitro bioactivity for most assay endpoints (including antioxidant, antidiabetic, anti-inflammatory, antibacterial, antifungal, and antitumor activities) but can enhance specific biological benefits including anti-HIV activity, anti-cholinesterase potential, and tyrosinase inhibition [1]. Notably, with in vivo oral treatment, flavonoid glycosides maintain higher plasma levels and have longer mean residence times than their aglycone counterparts [1].

Bioavailability Solubility Flavonoid pharmacokinetics

SGLT1 Transporter Interaction: Glucose vs. Galactose Substitution Equivalence in Inhibitory Potency

Studies using Xenopus laevis oocytes expressing human sodium-coupled glucose transporter hSGLT1 demonstrated that the inhibitory potency of flavonoid glycosides on electrogenic glucose uptake remained unchanged when the attached glucose moiety was replaced by galactose [1]. This finding, while not specific to acacetin-7-O-β-D-galactopyranoside, provides class-level evidence that galactosylation and glucosylation may exhibit equivalent interactions with SGLT1 at the molecular recognition level. The study also established that hSGLT1 does not transport any of the flavonoids and is therefore not involved in their intestinal absorption [1]. Inhibition was competitive with high affinity, particularly when the sugar was attached to the 4′ position of the flavonoid aromatic ring [1].

Membrane transporter SGLT1 Flavonoid glycoside pharmacology

Purity and Quality Specifications: HPLC-Verified Grades Across Multiple Vendors

Acacetin-7-O-β-D-galactopyranoside is commercially available with verified HPLC purity specifications ranging from 95% to 99.68% across multiple certified vendors . This purity range meets or exceeds the ≥98% standard commonly required for bioactive natural product research applications. Documentation includes Certificate of Analysis (CoA) with HPLC trace data, MSDS safety documentation, and HNMR spectral confirmation upon request . Storage specifications require -20°C for powder form (long-term stability ≥2 years) , with short-term storage at 2-8°C acceptable for some applications .

Quality control HPLC purity Procurement specification

Validated Application Scenarios for Acacetin-7-O-beta-D-galactopyranoside Procurement Based on Quantitative Evidence


Anti-HIV Lead Discovery and SAR Studies Requiring Glycoside-Dependent Antiviral Activity

This compound is appropriate for anti-HIV drug discovery programs requiring a natural product lead with documented activity (EC₅₀ = 8.0 µM in H9 cells) and established SAR context [1]. The availability of comparative data for 34 flavonoids enables rational design of derivatives and mechanistic studies of glycosylation-dependent antiviral activity [1]. Researchers should note that the aglycone acacetin lacks detectable anti-HIV activity, making this specific galactoside essential for target engagement studies in this pathway [1].

Alzheimer's Disease Research Requiring AChE Inhibitory Activity

The compound is indicated for Alzheimer's disease research programs where acetylcholinesterase inhibition represents the primary mechanism of interest [1]. While specific IC₅₀ data are not available in accessible literature, the documented AChE inhibitory activity provides a foundation for target validation studies [1]. Researchers should conduct independent dose-response characterization for their specific assay conditions [1].

Flavonoid Glycoside Pharmacokinetic and Bioavailability Studies

As a representative 7-O-β-D-galactopyranosyl flavonoid, this compound serves as an appropriate probe for investigating how galactosylation influences solubility, membrane transporter interactions, and oral bioavailability compared to aglycones and alternative glycosides [1][2]. Class-level evidence indicates that galactosides and glucosides exhibit equivalent SGLT1 inhibitory potency, while O-glycosylation generally enhances anti-HIV and anti-cholinesterase activities relative to aglycones [1][2].

Natural Product Chemistry and Phytochemical Reference Standard Applications

With established isolation protocols from Chrysanthemum indicum [1] and Chrysanthemum morifolium [2], and verified commercial availability at HPLC purity ≥98%, this compound functions as an analytical reference standard for flavonoid glycoside identification, botanical authentication, and quality control in natural product research [3]. The total synthesis route is also published, providing a pathway for isotopically labeled derivative preparation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acacetin-7-O-beta-D-galactopyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.